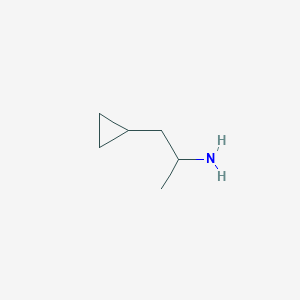
3-(Pyrrolidin-3-yl)phenol
概要
説明
3-(Pyrrolidin-3-yl)phenol is an organic compound that features a phenol group attached to a pyrrolidine ring. This compound is of interest due to its unique structure, which combines the reactivity of the phenol group with the biological activity of the pyrrolidine ring. The phenol group is known for its antioxidant properties, while the pyrrolidine ring is a common scaffold in medicinal chemistry, often used to enhance the pharmacokinetic properties of drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method is the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or a primary amine. This reaction can be carried out under reflux conditions with a suitable solvent like ethanol or methanol.
Another approach involves the use of a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method allows for the regio- and stereoselective formation of the pyrrolidine ring, which can then be functionalized to introduce the phenol group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the cyclization and functionalization steps. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-3-yl)phenol undergoes a variety of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.
Substitution: Both the phenol and pyrrolidine groups can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for the reduction of the pyrrolidine ring.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated or alkylated phenol and pyrrolidine derivatives.
科学的研究の応用
3-(Pyrrolidin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as a scaffold for drug development.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Pyrrolidin-3-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The pyrrolidine ring can interact with neurotransmitter receptors and enzymes, modulating their activity and potentially leading to therapeutic effects.
類似化合物との比較
3-(Pyrrolidin-3-yl)phenol can be compared to other similar compounds, such as:
Pyrrolidine: A simple pyrrolidine ring without the phenol group, used as a building block in organic synthesis.
Phenol: A simple phenol group without the pyrrolidine ring, known for its antiseptic and antioxidant properties.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the phenol and pyrrolidine groups, which confer both antioxidant and pharmacokinetic properties, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-pyrrolidin-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)9-4-5-11-7-9/h1-3,6,9,11-12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVULIRVFCFZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol](/img/structure/B3283078.png)












